L-Phenylalanyl-L-leucyl-L-leucyl-L-valine
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Overview
Description
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine is a tetrapeptide composed of four amino acids: L-phenylalanine, L-leucine, L-leucine, and L-valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-leucyl-L-leucyl-L-valine typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Protecting groups are used to prevent unwanted side reactions, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves repeated cycles of deprotection, coupling, and washing steps to build the desired peptide sequence.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using site-directed mutagenesis or chemical synthesis techniques.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine has various applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme activity and protein interactions.
Medicine: Peptides like this one are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-leucyl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the peptide .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-valine: A dipeptide with similar structural features but fewer amino acids.
L-Leucyl-L-alanine: Another dipeptide with leucine and alanine residues.
L-Phenylalanyl-L-leucyl-L-threonyl-L-prolyl-L-leucylglycyl-L-prolyl-L-arginyl: A more complex peptide with additional amino acids.
Uniqueness
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and aromatic residues makes it particularly interesting for studying protein interactions and developing peptide-based therapeutics.
Properties
CAS No. |
193690-86-7 |
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Molecular Formula |
C26H42N4O5 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H42N4O5/c1-15(2)12-20(28-23(31)19(27)14-18-10-8-7-9-11-18)24(32)29-21(13-16(3)4)25(33)30-22(17(5)6)26(34)35/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,32)(H,30,33)(H,34,35)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
HKDXENLCBKOGNT-CMOCDZPBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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